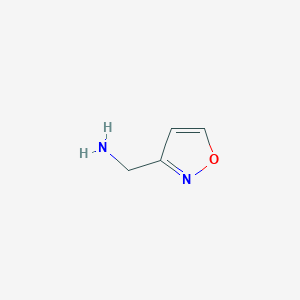

Isoxazol-3-ylmethanamin

Übersicht

Beschreibung

Isoxazol-3-ylmethanamine is a compound with the linear formula C4H6N2O . It has a molecular weight of 98.1 and is typically found in a liquid form .

Synthesis Analysis

The synthesis of isoxazoles, including Isoxazol-3-ylmethanamine, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

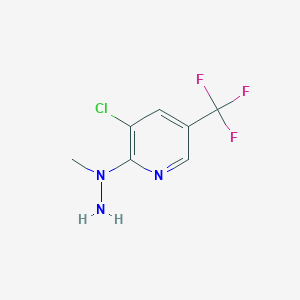

The InChI code for Isoxazol-3-ylmethanamine is 1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H .Chemical Reactions Analysis

Isoxazoles, including Isoxazol-3-ylmethanamine, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis

Isoxazol-3-ylmethanamine is typically found in a liquid form . It should be stored in a dark place, in an inert atmosphere, and under -20C .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Isoxazol ist ein fünfgliedriger heterocyclischer Baustein, der häufig in vielen im Handel erhältlichen Arzneimitteln vorkommt . Es hat enorme Bedeutung im Bereich der Arzneimittelforschung . Viele Isoxazole besitzen verschiedene Arten biologischer Aktivität: antimikrobiell, antiviral, antitumoral, entzündungshemmend, immunmodulierend, Antikonvulsivum, Antidiabetikum, usw .

Synthesewege

Im Bereich der synthetischen Chemie ist die Isoxazolsynthese von großem Interesse. Die meisten Syntheseverfahren verwenden Cu (I) oder Ru (II) als Katalysatoren für die (3 + 2) Cycloadditionsreaktion . Aufgrund der Nachteile, die mit metallkatalysierten Reaktionen verbunden sind, wie z. B. hohe Kosten, geringe Häufigkeit, Toxizität, erhebliche Abfallerzeugung und Schwierigkeiten bei der Abtrennung von den Reaktionsgemischen, ist es unerlässlich, alternative metallfreie Synthesewege zu entwickeln .

Biologisches Interesse

Die potenzielle Anwendung metallfreier Synthesewege für die Synthese von Isoxazolen mit signifikantem biologischem Interesse wurde hervorgehoben . Das Vorhandensein der labilen N–O-Bindung im Isoxazolring, die zur Spaltung fähig ist, ermöglicht es, durch eine Reihe von Transformationen verschiedene 1,3-bifunktionelle Derivate von Carbonylverbindungen zu erhalten .

Medizinische Chemie

Isoxazole sind in den letzten Jahrzehnten Gegenstand der Forschung in der medizinischen Chemie gewesen . Unter den 100 cyclischen Systemen, die am häufigsten in niedermolekularen Arzneimitteln vorkommen, belegt Isoxazol den 33. Platz .

Selektivität von Transformationen

Bei der Diskussion der klassischen Methoden zur Synthese von Isoxazolen steht das Problem der Selektivität von Transformationen im Vordergrund

Wirkmechanismus

Target of Action

Isoxazol-3-ylmethanamine, also known as 1,2-oxazol-3-ylmethanamine, is a compound that belongs to the isoxazole class . Isoxazoles are a type of heterocyclic compound that have been found to exhibit a wide range of biological activities . .

Mode of Action

It’s worth noting that isoxazoles, in general, have been found to interact with various biological targets based on their chemical diversity . A possible mechanism for the preparation of 5-substituted isoxazoles involves the reaction of TEMPO with TMSN3, which gives the azido free radical along with the creation of intermediate A .

Biochemical Pathways

Isoxazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that isoxazoles may interact with a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by isoxazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

Isoxazol-3-ylmethanamine is classified as a dangerous substance. It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

Zukünftige Richtungen

Isoxazoles, including Isoxazol-3-ylmethanamine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Biochemische Analyse

Biochemical Properties

It is known that the compound plays a role in various biochemical reactions

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Early studies suggest that it may have significant effects over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Future studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

It is believed that it may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .

Eigenschaften

IUPAC Name |

1,2-oxazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYCMMCUURADTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-58-9 | |

| Record name | 1,2-oxazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

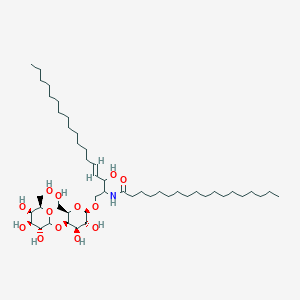

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)

![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)